molecular formula C17H16ClN3O3S2 B2959329 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 923202-04-4

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2959329
CAS No.: 923202-04-4
M. Wt: 409.9
InChI Key: NFWZYZAGGMAMEX-UHFFFAOYSA-N
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Description

The compound N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide features a pyridazinone core substituted with a 4-chlorophenyl group at position 3, an ethyl linker at position 1, and a 5-methylthiophene-2-sulfonamide moiety.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c1-12-2-9-17(25-12)26(23,24)19-10-11-21-16(22)8-7-15(20-21)13-3-5-14(18)6-4-13/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWZYZAGGMAMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H20ClN3O4SC_{22}H_{20}ClN_{3}O_{4}S, with a molecular weight of 457.9 g/mol. The structure features a pyridazinone core which is often associated with various biological activities, particularly in anticancer and antimicrobial research.

PropertyValue
Molecular FormulaC22H20ClN3O4SC_{22}H_{20}ClN_{3}O_{4}S
Molecular Weight457.9 g/mol
CAS Number1219584-39-0

Synthesis

The synthesis of this compound typically involves several key steps, including the use of specific catalysts and solvents to enhance yield and purity. Common solvents include dimethylformamide (DMF) or toluene, with controlled temperature conditions being crucial for optimal results.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown efficacy against various cancer cell lines, including human leukemia (U-937) and melanoma (SK-MEL-1) cells. The mechanism of action typically involves the induction of apoptosis and inhibition of critical cellular pathways such as tubulin polymerization and cyclin-dependent kinases (CDKs).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundU-937<200
This compoundSK-MEL-1<200
DoxorubicinU-9370.5
EtoposideSK-MEL-10.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency.

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity. Studies have shown that certain derivatives of sulfonamides exhibit antiviral properties against viruses such as the tobacco mosaic virus (TMV). For instance, compounds containing similar structures have demonstrated inhibition rates comparable to established antiviral agents.

Table 2: Antiviral Activity Against Tobacco Mosaic Virus

CompoundConcentration (mg/mL)Inhibition Rate (%)
Compound A (similar structure)0.542.00
Compound B (similar structure)0.554.51

These results suggest that modifications in the chemical structure can lead to enhanced antiviral efficacy.

Case Studies

Several case studies have explored the biological activities of compounds related to this compound:

  • Anticancer Study : A study involving a series of sulfonamide derivatives demonstrated that modifications in the substituents on the pyridazine ring could significantly affect their anticancer properties, leading to the identification of more potent analogs.
  • Antiviral Screening : Another investigation focused on the antiviral properties of sulfonamide derivatives against TMV indicated that specific structural features are crucial for enhancing bioactivity, paving the way for further development of antiviral agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s pyridazinone core differentiates it from pyrimidinone- or pyridine-based analogues. For example:

  • N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () contains a pyrimidine ring with a fluorophenyl substituent.
  • N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide () features a pyrimidinone core with a sulfonyl group and chlorophenyl substituent. The sulfonyl group in this compound may enhance solubility compared to the thiophene-sulfonamide group in the target compound .

Substituent Effects on Physicochemical Properties

  • Chlorophenyl vs.

Comparative Data Table

Property Target Compound Compound Compound
Core Structure Pyridazinone (two adjacent N atoms) Pyrimidine (two N atoms at positions 1,3) Pyrimidinone (N atoms at positions 1,3, keto group at 6)
Aryl Substituent 4-Chlorophenyl 4-Fluorophenyl 2-Chlorophenyl
Sulfonamide/Sulfonyl Group 5-Methylthiophene-2-sulfonamide Methanesulfonamide 4-Methylphenylsulfonyl
Key Functional Groups Ethyl linker, thiophene ring Hydroxymethyl, isopropyl Sulfanyl acetamide
Predicted LogP Higher (due to chlorophenyl and thiophene) Moderate (fluorophenyl less lipophilic than chloro) Moderate (sulfonyl group may reduce lipophilicity)

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